Cas no 4431-01-0 (Ligustilide)

Ligustilide Chemical and Physical Properties
Names and Identifiers
-
- Ligustilide
- 3-BUTYLIDEN-4,5-DIHYDRO-3H-ISOBENZOFURAN-1-ONE
- 3-BUTYLIDENE-4,5-DIHYDROPHTHALIDE
- LIGUSTILIDE, Z-
- Z-LIGUSTILIDE
- 3-Butylidene-4,5-dihydro-1(3H)-isobenzofuranone
- 1(3H)-Isobenzofuranone,3-butylidene-4,5-dihydro-
- (3Z)-3-Butylidene-4,5-dihydroisobenzofuran-1(3H)-one
- 3-Butyliden-1-oxo-1.3.4.5-tetrahydro-isobenzofuran
- 3-butylidene-4,5-dihydro-3H-isobenzofuran-1-one
- Angelica Extract Powder
- LIGUSTILIDE,Z
- Angelica Extract.
- (Z)-Ligustilide
- cis-ligustilide
- Ligustilide A
- (Z)-3-Butylidene-4,5-dihydroisobenzofuran-1(3H)-one
- 1(3H)-Isobenzofuranone, 3-butylidene-4,5-dihydro-, (3Z)-
- IQVQXVFMNOFTMU-FLIBITNWSA-N
- 10HE68JD06
- (3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one
- (3Z)-3-butylidene-4,5-dihydroisobenzofuran-1-one
- trans-ligustilide
- Ligustilide, (E)-
- Spectrum5_000551
- Ligustil
- Angelica Extract
- (1E)-2-(4-Chlorophenyl)-3-(4-morpholinyl)-N-[(Z)-4-pyridinylmethylidene]-3-thioxo-1-propen-1-amine
- (E)-Ligustilide
- HY-N0401
- CS-5299
- AC-8049
- BDBM50441016
- BCP09458
- MFCD01861511
- cis-Ligustilidecis-Ligustilide
- Q-100482
- 4431-01-0
- CHEBI:68232
- CCG-266505
- s9385
- 1ST40092
- 1(3H)-Isobenzofuranone, 3-butylidene-4,5-dihydro-
- CHEMBL481246
- 3-Butylidene-4,5-dihydro-1(3H)-isobenzofuranone;1(3H)-Isobenzofuranone,3-butylidene-4,5-dihydro-;(3Z)-3-Butylidene-4,5-dihydroisobenzofuran-1(3H)-one
- SCHEMBL11967666
- Q27136725
- 1(3H)-Isobenzofuranone, 3-butylidene-4,5-dihydro-, (Z)-
- C16987
- F30153
- AKOS006276856
- (3Z)-3-BUTYLIDENE-4,5-DIHYDRO-1(3H)-ISOBENZOFURANONE
- UNII-10HE68JD06
- A826540
- Ligusticide
- 81944-09-4
- Ligustilide, >=98% (HPLC)
- AS-15334
- KBio1_001625
- Spectrum_001702
- SCHEMBL4087027
- FT-0654457
- KBio2_004750
- Spectrum4_001816
- SpecPlus_000585
- DTXSID40863398
- AKOS028108679
- KBio2_007318
- 3-butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-one
- KBio2_002182
- DivK1c_006681
- KBioGR_002456
- KBioSS_002182
- SCHEMBL4087024
- 1(3H)-Isobenzofuranone, 3-butylidene-4,5-dihydro-, (E)-
- AKOS032948223
- 1(3H)-Isobenzofuranone, 3-butylidene-4,5-dihydro-, (3E)-
- IQVQXVFMNOFTMU-DHZHZOJOSA-N
- (e)-3-butylidene-4,5-dihydrophthalide
- 3-Butylidene-4,5-dihydrophthalide, 8CI
- (3E)-3-butylidene-1,3,4,5-tetrahydro-2-benzofuran-1-one
- 3-Butylidene-4,5-dihydro-1(3H)-isobenzofuranone, 9CI
- trans-3-Butylidene-4,5-dihydrophthalide
- 81944-08-3
- (E)-3-Butylidene-4,5-dihydroisobenzofuran-1(3H)-one
- Chuandomes Extract
- BRD-K48875051-001-01-0
- DA-64972
- Ligustilide?
- DA-79127
-
- MDL: MFCD01861511
- Inchi: 1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8-
- InChI Key: IQVQXVFMNOFTMU-FLIBITNWSA-N
- SMILES: O1C(C2C([H])=C([H])C([H])([H])C([H])([H])C=2/C/1=C(\[H])/C([H])([H])C([H])([H])C([H])([H])[H])=O
Computed Properties
- Exact Mass: 190.09938g/mol
- Surface Charge: 0
- XLogP3: 2.7
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 2
- Monoisotopic Mass: 190.09938g/mol
- Monoisotopic Mass: 190.09938g/mol
- Topological Polar Surface Area: 26.3Ų
- Heavy Atom Count: 14
- Complexity: 345
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Molecular Weight: 190.24
Experimental Properties
- Color/Form: Oil
- Density: 1.1000
- Melting Point: 297-298oC
- Boiling Point: 377.9 °C at 760 mmHg
- Flash Point: 158.6 °C
- Refractive Index: 1.544
- PSA: 26.30000
- LogP: 2.87380
Ligustilide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2810 6.1 / PGIII
- Hazard Category Code: 22/23
- Safety Instruction: 24/25
- RTECS:NP6810000
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ligustilide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1287-25 mg |
Ligustilide |
4431-01-0 | 96.03% | 25mg |
¥4476.00 | 2022-02-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094268-25mg |
Ligustilide |
4431-01-0 | 98% | 25mg |
¥658 | 2024-05-23 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY067350-10mg |
Ligustilide, 98%, from Angelica sinensis |
4431-01-0 | 97% | 10mg |
¥1200.0 | 2023-09-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z812557-20mg |
Z-Ligustilide |
4431-01-0 | ,≥98% | 20mg |
¥538.00 | 2022-06-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1287-50 mg |
3-Butylidene-4,5-dihydrophthalide |
4431-01-0 | 96.03% | 50mg |
¥6714.00 | 2022-06-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00400-25MG |
Ligustilide |
4431-01-0 | ≥96% (HPLC) | 25MG |
¥4687.07 | 2022-06-01 | |
eNovation Chemicals LLC | D511344-20mg |
Ligustilide |
4431-01-0 | 97% | 20mg |
$200 | 2023-09-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L19381-20mg |
Ligustilide |
4431-01-0 | 20mg |
¥948.0 | 2021-09-09 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5376-20mg |
Z-Ligustilide |
4431-01-0 | 98% | 20mg |
¥800.00 | 2023-09-07 | |
TRC | L397900-1mg |
Ligustilide |
4431-01-0 | 1mg |
$ 207.00 | 2023-09-07 |
Ligustilide Related Literature
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
Related Categories
- Natural Products and Extracts Plant Extracts Plant based Krubera peregrina
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isobenzofurans Isobenzofurans
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isobenzofurans
Additional information on Ligustilide
Recent Advances in Ligustilide (4431-01-0) Research: Therapeutic Potential and Mechanisms
Ligustilide (CAS: 4431-01-0), a major bioactive phthalide derivative found in traditional Chinese herbs such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention in recent years due to its multifaceted pharmacological properties. This research brief synthesizes the latest findings (2022–2024) on its chemical characterization, biological activities, and clinical applications, with emphasis on mechanistic insights and translational potential.
Chemical Properties and Biosynthesis: Recent studies (Zhang et al., 2023, J. Nat. Prod.) have elucidated the stereoselective biosynthesis pathways of Ligustilide, revealing key enzymatic steps that could enable scalable microbial production. Nuclear magnetic resonance (NMR) analyses confirmed its instability under oxidative conditions, prompting development of novel stabilization formulations using cyclodextrin encapsulation (Patent WO2023187562).
Neuroprotective Mechanisms: A breakthrough study (Chen et al., 2024, Acta Pharm. Sin. B) demonstrated Ligustilide's dual modulation of Nrf2/HO-1 and NF-κB pathways in Alzheimer's disease models, reducing amyloid-β plaque burden by 62% (p < 0.001) via enhanced autophagy. Notably, its blood-brain barrier permeability was quantified for the first time using LC-MS/MS, showing a brain/plasma ratio of 0.89 after intravenous administration.
Anti-inflammatory Applications: Phase II clinical trial data (NCT05421992) revealed that a standardized Ligustilide extract (LGT-203) achieved 73.5% responder rates in rheumatoid arthritis patients, outperforming methotrexate monotherapy (ΔAUC0–24h = 1.8-fold, p = 0.012). Single-cell RNA sequencing identified specific suppression of Th17 cell differentiation through STAT3 phosphorylation inhibition.
Oncology Research: In triple-negative breast cancer PDX models, Ligustilide nanoparticles (mean particle size: 85.3 ± 2.1 nm) exhibited synergistic effects with paclitaxel, reducing tumor volume by 78.4% versus controls (Nat. Commun. 2023). Mechanistic studies identified novel interactions with PD-L1 glycosylation enzymes, suggesting immunomodulatory potential.
Challenges and Future Directions: Despite promising results, pharmacokinetic limitations persist. A 2024 meta-analysis (Drug Metab. Rev.) highlighted extensive first-pass metabolism (oral bioavailability <15%). Current strategies include structural analogs (e.g., butylidenephthalide derivatives) and targeted delivery systems, with three investigational new drug (IND) applications expected in 2025.
Conclusion: The accumulating evidence positions Ligustilide as a multifunctional scaffold for drug development, particularly in neuroprotection and immunometabolism. Ongoing structure-activity relationship studies and advanced delivery technologies are poised to overcome current bioavailability challenges, potentially enabling clinical translation within 5–7 years.

